Désoxy-D2PM (chlorhydrate)

Vue d'ensemble

Description

D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol) is a psychoactive substance originally developed in the 1950s for the treatment of narcolepsy and ADHD. Its recreational use began in March 2007, with popularity increasing in the UK around 2009. Despite its initial medical application, D2PM has seen limited scientific literature focusing on its pharmacological, physiological, psychopharmacological, toxicological, and epidemiological characteristics. The substance, alongside 2-DPMP, became a Class C drug in the UK on 13 June 2012 (Corkery & Elliott, 2012).

Synthesis Analysis

Although specific synthesis details for D2PM (hydrochloride) are not directly available from the reviewed literature, related synthetic methods for psychoactive substances often involve complex organic reactions including cyclization and hydroamination processes, which could be relevant for D2PM synthesis as well (Cao, Ciszewski, & Odom, 2001).

Molecular Structure Analysis

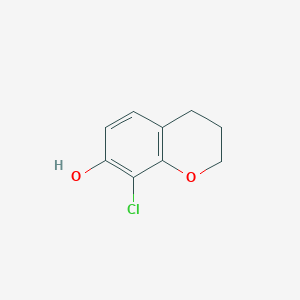

D2PM's structure, characterized by a pyrrolidine ring attached to a diphenylmethanol group, suggests its activity might be attributed to interactions with monoamine transporters, which are typical targets for psychoactive substances. The molecular configuration could influence its affinity and selectivity towards dopamine, serotonin, and norepinephrine transporters, although specific structure-activity relationships (SAR) for D2PM require further investigation.

Chemical Reactions and Properties

D2PM, like other psychoactive compounds, may undergo various chemical reactions including oxidation, reduction, and conjugation, typically mediated by liver enzymes. These metabolic transformations can significantly affect its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (Meyer, Schmitt, & Maurer, 2013).

Applications De Recherche Scientifique

Stimulant Psychoactif

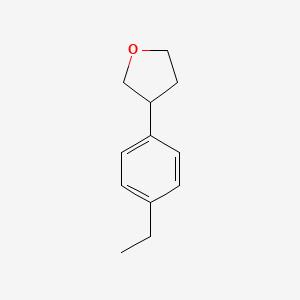

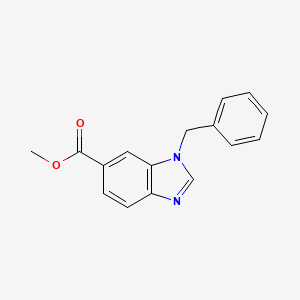

Le désoxy-D2PM (chlorhydrate) est un stimulant psychoactif {svg_1}. Il s'agit de l'analogue structurel 4-déshydroxylé du diphénylprolinol (D2PM), et il est également similaire en structure au desoxypipradrol (2-DPMP), tous deux agissant comme inhibiteurs de la recapture de la norépinéphrine-dopamine (IRND) {svg_2}.

Drogue de synthèse

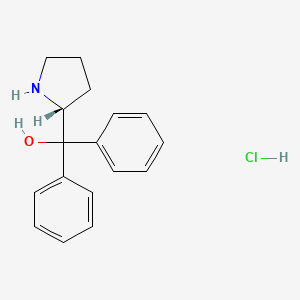

Comme le D2PM et le 2-DPMP, le désoxy-D2PM est vendu comme une drogue de synthèse et a été utilisé dans la fabrication de produits psychotropes légaux {svg_3}. Il a été commercialisé sous les noms A3A New Generation, A3A Methano et Green Powder {svg_4}.

Effets Psychoactifs

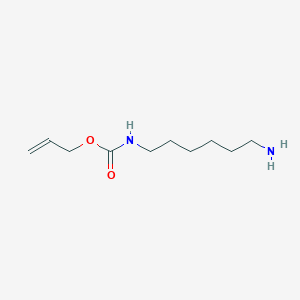

Les données de la littérature suggèrent qu'il peut produire les mêmes effets psychotropes que les autres stimulants, mais avec une durée d'action plus longue {svg_5}. Il a été signalé comme causant des hallucinations, des comportements violents, une dilatation des pupilles, une tachycardie et une hypertension artérielle {svg_6}.

Agents de dérivatisation chiraux

Le désoxy-D2PM a deux énantiomères qui sont utilisés industriellement sous leur forme purifiée comme agents de dérivatisation chiraux pendant la synthèse chimique {svg_7}.

Étalon de référence analytique

Le désoxy-D2PM (chlorhydrate) est également utilisé comme étalon de référence analytique {svg_8}. Cela signifie qu'il est utilisé dans les laboratoires pour assurer la précision des mesures analytiques.

Mécanisme D'action

Target of Action

D2PM (hydrochloride), also known as 2-Diphenylmethylpyrrolidine or Desoxy-D2PM, is a stimulant psychoactive drug . Its primary targets are the norepinephrine and dopamine receptors . These receptors play a crucial role in the central nervous system, regulating mood, attention, and the body’s response to stress and reward.

Mode of Action

D2PM acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . It binds to the norepinephrine and dopamine transporters, blocking the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft . This results in enhanced neurotransmission, leading to increased alertness, attention, and energy levels.

Biochemical Pathways

dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, D2PM may enhance the signaling in these pathways, leading to its stimulant effects .

Result of Action

The primary result of D2PM’s action is its stimulant effect , which is due to the increased concentration of dopamine and norepinephrine in the brain . This can lead to heightened alertness, increased energy, and improved attention. D2pm has also been associated with toxic effects in humans .

Safety and Hazards

Propriétés

IUPAC Name |

diphenyl-[(2R)-pyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSYRXOJSOXZPT-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345191 | |

| Record name | 2-Pyrrolidinemethanol, αlpha,αlpha-diphenyl-, hydrochloride, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172152-19-1 | |

| Record name | 2-Pyrrolidinemethanol, alpha,alpha-diphenyl-, hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinemethanol, αlpha,αlpha-diphenyl-, hydrochloride, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRROLIDINEMETHANOL, .ALPHA.,.ALPHA.-DIPHENYL-, HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72KH89XUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1149201.png)

![N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]Acetamide](/img/structure/B1149205.png)